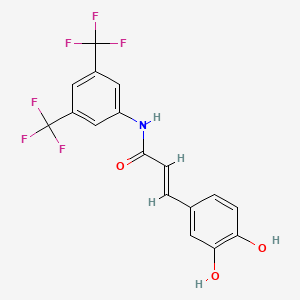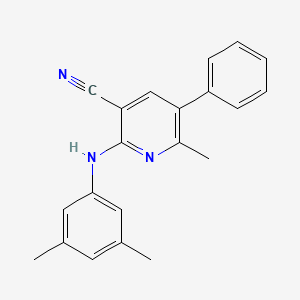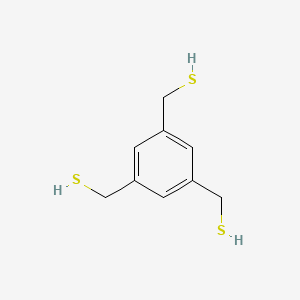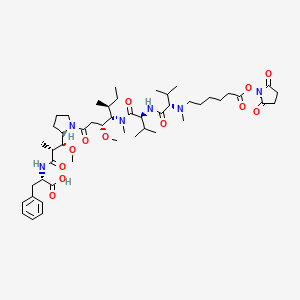
Srd5A1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Srd5A1-IN-1 is a compound that acts as an inhibitor of the enzyme steroid 5-alpha-reductase type I (SRD5A1). This enzyme is crucial in the metabolism of steroid hormones, converting testosterone into the more potent androgen, dihydrotestosterone (DHT). The inhibition of SRD5A1 has significant implications in various medical conditions, including benign prostatic hyperplasia and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Srd5A1-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Srd5A1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Srd5A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of steroid 5-alpha-reductase and its effects on steroid metabolism.
Biology: Employed in research to understand the role of DHT in various biological processes, including cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, prostate cancer, and androgenetic alopecia.
Industry: Utilized in the development of pharmaceuticals targeting SRD5A1 for various medical conditions
Mechanism of Action
Srd5A1-IN-1 exerts its effects by binding to the active site of the enzyme steroid 5-alpha-reductase type I, thereby inhibiting its activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in DHT levels. The molecular targets and pathways involved include the androgen receptor signaling pathway, which is crucial in the development and progression of certain cancers and other androgen-related conditions .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another inhibitor of steroid 5-alpha-reductase, primarily targeting type II isoform.
Dutasteride: Inhibits both type I and type II isoforms of steroid 5-alpha-reductase.
4-Azasteroids: A class of compounds that inhibit steroid 5-alpha-reductase activity
Uniqueness
Srd5A1-IN-1 is unique in its selective inhibition of the type I isoform of steroid 5-alpha-reductase, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases. Its selectivity also offers potential therapeutic advantages by minimizing off-target effects associated with the inhibition of other isoforms .
Properties
Molecular Formula |
C17H11F6NO3 |
|---|---|
Molecular Weight |
391.26 g/mol |
IUPAC Name |
(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+ |
InChI Key |
VYSOCZLQZPSHHE-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)




![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
